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Compound of Interest

Compound Name: Neladenoson dalanate

Cat. No.: B609520

Executive Summary

Neladenoson dalanate (BAY 1067197) is a novel, orally bioavailable prodrug of neladenoson,
a potent and selective partial agonist of the adenosine Al (A1) receptor. Developed for the
potential treatment of chronic heart failure, its mechanism centers on leveraging the
cardioprotective effects of Al receptor activation while avoiding the adverse effects associated
with full agonists, such as significant bradycardia and atrioventricular (AV) block. Preclinical
studies suggested beneficial effects, including improved cardiac function and cardioprotection.
[1][2] However, Phase IIb clinical trials in patients with heart failure with both reduced (HFrEF)
and preserved ejection fraction (HFpEF) did not demonstrate efficacy on primary
cardiovascular endpoints and revealed a dose-dependent impairment of renal function.[1][3]
This guide provides a detailed technical summary of the available pharmacokinetic and
pharmacodynamic data on neladenoson dalanate, along with the methodologies employed in
its evaluation.

Mechanism of Action and Signaling Pathway

Neladenoson is a partial agonist of the adenosine Al receptor.[2] The rationale for using a
partial agonist is to harness the protective effects of A1 receptor activation in tissues like the
myocardium, which can be beneficial in states of ischemia and heart failure, without inducing
the pronounced negative chronotropic and dromotropic effects seen with full adenosine
receptor agonists.
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Activation of the Al receptor is primarily coupled to the inhibitory G-protein, Gi. This initiates a
signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic
adenosine monophosphate (cCAMP) levels. This reduction in cAMP has several downstream
effects, including modulation of ion channel activity and cellular metabolism. Preclinical data
suggest that neladenoson's partial agonism may lead to improved mitochondrial function and
enhanced activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), contributing to
better cardiomyocyte calcium handling and energy utilization.[4]
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Figure 1: Simplified Adenosine Al Receptor Signaling Cascade.
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Pharmacodynamics

The pharmacodynamic effects of neladenoson dalanate have been evaluated in both
preclinical models and human clinical trials.

Preclinical Pharmacodynamics

In animal models, neladenoson demonstrated cardioprotective effects without inducing the
severe bradycardia or AV block associated with full A1 receptor agonists.[1][2] It was shown to
be a selective partial agonist for the Al receptor with weaker activity at the A2B receptor and

no significant activity at A2A or A3 receptors.[5] These preclinical findings provided the rationale
for its development in chronic heart failure.[1]

Clinical Pharmacodynamics

The clinical development program for neladenoson dalanate included two major Phase 1lb
dose-finding trials: PANTHEON in patients with HFrEF and PANACHE in patients with HFpEF.

PANTHEON Trial (HFrEF): This trial randomized 462 patients with chronic HFrEF to receive
once-daily oral doses of neladenoson dalanate (5, 10, 20, 30, and 40 mg) or a placebo for 20
weeks.[3] The study found no dose-dependent favorable effect on the primary endpoints:
change in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels and left ventricular
ejection fraction (LVEF).[3] Furthermore, no positive effects were observed for secondary
endpoints, including left ventricular volumes and clinical outcomes.[3]

PANACHE Trial (HFpEF): This trial randomized 305 patients with chronic HFpEF to similar
dosage arms or placebo for 20 weeks.[6] The primary endpoint was the change in the 6-minute
walk test (6MWT) distance. The trial failed to show a significant dose-response relationship for
improvement in exercise capacity.[6] None of the dosage groups achieved a clinically
meaningful improvement in the 6MWT distance.[6]

A consistent finding across the clinical program was a dose-dependent increase in serum
creatinine and cystatin C, with a corresponding decrease in estimated glomerular filtration rate
(eGFR), indicating an adverse effect on renal function.[1][3] On the positive side, the drug was
generally well-tolerated and was not associated with second- or third-degree AV block, a key
safety concern for this drug class.[1]
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Pharmacokinetics

Neladenoson dalanate is a dipeptide ester hydrochloride prodrug of the active moiety,
neladenoson. This prodrug formulation was developed to overcome the poor solubility of
neladenoson and improve its exposure following oral administration.[7]

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Detailed quantitative pharmacokinetic parameters for neladenoson dalanate and neladenoson
in humans, such as Cmax, Tmax, AUC, half-life, and bioavailability, have not been published in
the peer-reviewed literature. A clinical trial (NCT04322253) was registered to investigate the
pharmacokinetics in subjects with hepatic impairment compared to healthy volunteers, but
results have not been publicly posted.[8]

Metabolism: As a prodrug, neladenoson dalanate is expected to be rapidly hydrolyzed in the
body to release the active compound, neladenoson. The specific enzymes and pathways
involved in the biotransformation of neladenoson itself have not been publicly detailed.[9]

Excretion: The routes and proportions of excretion for neladenoson and its metabolites have
not been described in available literature.
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The lack of publicly available Phase | data in healthy volunteers or detailed pharmacokinetic
analyses from the Phase |l studies represents a significant gap in the complete
characterization of the drug's profile.

Experimental Protocols

Clinical Trial Methodologies

The PANTHEON and PANACHE trials were multicenter, randomized, double-blind, placebo-
controlled, parallel-group, dose-finding Phase IIb studies.

o Patient Population: Both trials enrolled patients with chronic heart failure (HFrEF for
PANTHEON, HFpEF for PANACHE) and elevated natriuretic peptides.[10][11]

« Intervention: Oral, once-daily doses of neladenoson dalanate (5, 10, 20, 30, and 40 mg) or
matching placebo were administered for 20 weeks.[3][6]

o Efficacy Assessments:

o PANTHEON: Primary endpoints were changes in LVEF (measured by echocardiography)
and NT-proBNP from baseline to 20 weeks.[3]

o PANACHE: The primary endpoint was the change in 6-minute walk distance from baseline
to 20 weeks. Secondary endpoints included changes in physical activity (measured by a
wearable device) and quality of life (Kansas City Cardiomyopathy Questionnaire, KCCQ).
[6][11]

o Safety Assessments: Safety was monitored through the recording of adverse events, clinical
laboratory tests (including renal function markers), and electrocardiograms (ECGSs).[3][6]
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Figure 2: General Workflow for PANTHEON and PANACHE Phase llb Trials.

Plausible Preclinical and Analytical Methodologies

While specific proprietary protocols are not available, the following describes standard,
plausible methods for key preclinical and analytical assessments.

Quantification of Neladenoson in Plasma: A validated high-performance liquid chromatography
with tandem mass spectrometry (HPLC-MS/MS) method would be the standard for quantifying
neladenoson in plasma samples.[12][13]

o Sample Preparation: Protein precipitation of plasma samples (e.g., with acetonitrile) followed
by centrifugation to remove proteins.
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o Chromatography: Separation of the analyte from endogenous plasma components using a
C18 reverse-phase HPLC column with a gradient mobile phase (e.g., water and acetonitrile
with formic acid).

o Mass Spectrometry: Detection using a triple quadrupole mass spectrometer in multiple
reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for
neladenoson and an internal standard for accurate quantification.

Mitochondrial Respiration Assay: To assess the effect of neladenoson on mitochondrial
function, high-resolution respirometry (e.g., using a Seahorse XF Analyzer) on isolated
mitochondria or permeabilized cells would be employed.[14][15]

o Sample Preparation: Isolation of mitochondria from cardiac tissue or permeabilization of
cardiomyocytes (e.g., with saponin).[16]

e Assay Protocol: Measurement of oxygen consumption rate (OCR) at baseline and after
sequential injection of mitochondrial inhibitors:

o Oligomycin: Inhibits ATP synthase (to measure ATP-linked respiration).

o FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to
measure maximal respiration.

o Rotenone/Antimycin A: Inhibitors of Complex | and 11l to measure non-mitochondrial
respiration.[15]

e Analysis: Comparison of OCR parameters between vehicle- and neladenoson-treated
samples.

SERCA2a Activity Assay: SERCAZ2a activity can be measured in isolated sarcoplasmic
reticulum (SR) vesicles or permeabilized cardiomyocytes.[17][18]

o Sample Preparation: Isolation of SR-enriched microsomes from heart tissue.

o Ca2+ Uptake Measurement: The rate of Ca2+ uptake by the SR vesicles is measured in the
presence of ATP. This can be monitored using a Ca2+-sensitive fluorescent dye (e.g., Fura-2
or Indo-1) or a Ca2+-selective electrode.
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o Data Analysis: The rate of decrease in extra-vesicular Ca2+ concentration reflects SERCA2a
activity. The experiment would be performed in the presence and absence of neladenoson to
determine its effect.

Conclusion

Neladenoson dalanate was developed based on a strong scientific rationale: that partial
agonism of the adenosine Al receptor could provide cardioprotective benefits in heart failure
without the limiting side effects of full agonists. While the drug proved to be safe regarding the
primary concern of AV block, the Phase IIb clinical program did not demonstrate the anticipated
efficacy in either HFrEF or HFpEF.[1][3] Moreover, the emergence of a dose-dependent
adverse effect on renal function presented a significant challenge for its therapeutic window.[3]
The lack of publicly available, detailed pharmacokinetic and preclinical quantitative data limits a
full academic assessment of its properties. The journey of neladenoson dalanate highlights
the complexities of translating preclinical promise into clinical benefit, particularly in the
challenging field of heart failure therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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